1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F4 . It has a molecular weight of 204.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-5H,1H2,2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a boiling point of 89-91/40 Torr .Scientific Research Applications
Soluble Fluoro-polyimides Synthesis :
- Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting fluorine-containing aromatic diamine, specifically 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, with aromatic dianhydrides. These polyimides demonstrated excellent thermal stability, low moisture absorption, and high hygrothermal stability, suitable for high-quality film applications (Xie et al., 2001).
Hyperbranched Poly(arylene ether)s Synthesis :
- Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. These polymers showed high molecular weight, excellent thermal stability, and high glass transition temperatures, indicating potential use in advanced material applications (Banerjee et al., 2009).
Fluorinated Benzene Synthesis :
- Hanamoto et al. (2006) investigated the synthesis of fluorinated benzene derivatives, specifically 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, which has potential applications in the development of advanced materials and chemicals (Hanamoto et al., 2006).
Biogenic Amines Determination in Wines :
- Jastrzębska et al. (2016) described the use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene for precolumn derivatization of biogenic amines, facilitating their determination in wine samples. This method demonstrated high repeatability and accuracy, important for quality control in food and beverage industries (Jastrzębska et al., 2016).
Fluorine-containing Organic Molecules Synthesis :
- Rong et al. (2017) studied the radical fluoroalkylation of aryl alkenes with fluorinated sulfones under visible-light photoredox catalysis. This method efficiently incorporates fluorinated moieties into organic molecules, relevant in pharmaceuticals, agrochemicals, and materials science (Rong et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-4-prop-1-en-2-yl-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIOWVMAJVXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.